molecular formula C14H21F3N2O B2885737 (3E,5E)-4-(cyclohexylamino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one CAS No. 338402-05-4

(3E,5E)-4-(cyclohexylamino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one

Cat. No. B2885737
CAS RN: 338402-05-4
M. Wt: 290.33
InChI Key: SRIKYWMJLNLVAH-CDKJVOIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E,5E)-4-(Cyclohexylamino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one, or 3,5-DADMA, is a heterocyclic compound that has been used for various scientific research applications. It is a versatile compound that can be used as a synthetic intermediate or as a reagent in organic synthesis. 3,5-DADMA has been studied for its biochemical and physiological effects, and has been used in laboratory experiments with various advantages and limitations.

Scientific Research Applications

Ene Reactions of Allenes and Electrophilic Acetylenes

Research demonstrates the reactivity of compounds with multiple double bonds and nitrogen-containing substituents in ene reactions. These reactions involve electron-deficient acetylenes and can lead to a variety of products depending on the reactants and conditions. For instance, dimethyl acetylenedicarboxylate reacts with dimethylpenta-2,3-diene to give isomeric mixtures and cycloadducts, showcasing the versatility of these compounds in synthetic organic chemistry (Chia, Kirk, & Taylor, 1974).

Photoinduced Intramolecular Charge Transfer

Compounds containing dimethylamino groups and capable of intramolecular charge transfer (ICT) have been studied for their photochemical behavior. These studies highlight the importance of the substituents in determining the photophysical properties of the molecules, which can be crucial for applications in materials science and photophysics (Yang et al., 2004).

Asymmetric Synthesis and Metal Complexation

Research into asymmetric synthesis and the complexation of metals with organic ligands explores the formation of metal-organic complexes that can serve as intermediates in the synthesis of chiral molecules or as catalysts in organic reactions. Such studies underscore the potential of fluoroalkylated and amino-substituted compounds in creating new materials and catalysts (Howard, Stephenson, & Taylor, 1988).

Reactivity and Formation of Heterocyclic Systems

The synthesis and transformation of molecules with acetylamino and cyano groups into polyfunctional heterocyclic systems illustrate the reactivity of such compounds in forming diverse and complex molecular architectures. These findings are relevant for the development of pharmaceuticals and agrochemicals (Pizzioli et al., 1998).

Charge Delocalization and Magnetic Properties

Studies on compounds with dimethylamino groups and their charge delocalization and magnetic properties provide insights into the electronic structures of these molecules. Such research has implications for the design of electronic materials and the understanding of molecular magnetism (Blanch et al., 1991).

properties

IUPAC Name

(3E,5E)-4-(cyclohexylamino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N2O/c1-19(2)9-8-12(10-13(20)14(15,16)17)18-11-6-4-3-5-7-11/h8-11,18H,3-7H2,1-2H3/b9-8+,12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIKYWMJLNLVAH-CDKJVOIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=CC(=O)C(F)(F)F)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.